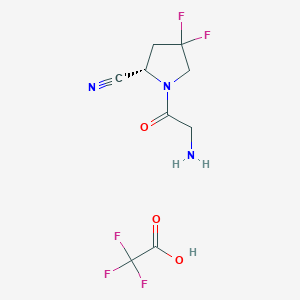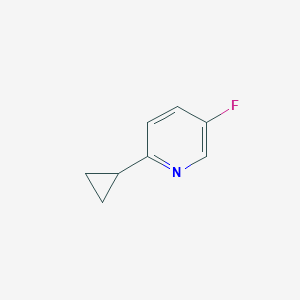
Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid
Vue d'ensemble
Description
Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid is a chemical compound that features a benzodioxane moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The benzodioxane structure is known for its presence in several bioactive molecules, making this compound a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid typically involves the formation of the benzodioxane ring followed by the introduction of the acetic acid moiety. One common method involves the use of 1,4-benzodioxane-2-carboxylic acid methyl ester as a starting material. This ester can be subjected to various catalytic conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using engineered enzymes such as Candida antarctica lipase B. This method allows for the efficient production of chiral benzodioxane motifs, which are crucial for the compound’s bioactivity .
Analyse Des Réactions Chimiques
Types of Reactions
Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological pathways and enzyme activities.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid is unique due to its specific benzodioxane structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, bioavailability, and specificity for certain targets .
Propriétés
IUPAC Name |
azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5.H3N/c12-11(13)7-14-5-8-6-15-9-3-1-2-4-10(9)16-8;/h1-4,8H,5-7H2,(H,12,13);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCZGQXSRHIBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)COCC(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1380562.png)

![Benzyl 5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1380567.png)

![1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-](/img/structure/B1380570.png)


![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)


